Home > Products > Screening Compounds P147386 > 7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione - 80708-35-6

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Catalog Number: EVT-15201830
CAS Number: 80708-35-6
Molecular Formula: C10H7ClN4O2
Molecular Weight: 250.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound is characterized by its unique structure, which combines a triazole ring with a quinoxaline moiety. It is notable for its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various methods involving hydrazinoquinoxaline derivatives and has been studied for its biological properties. Its chemical structure and properties have been documented in several scientific publications and chemical databases, including Parchem and MDPI journals .

Classification

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is classified as a specialty chemical with applications in pharmaceutical research. It is often explored for its potential as an antimicrobial agent and for other therapeutic uses due to the biological activity associated with triazoloquinoxaline derivatives.

Synthesis Analysis

The synthesis of 7-chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can be achieved through several methods:

  1. Dehydrogenative Cyclization: One common method involves the reaction of 2-chloro-3-hydrazinoquinoxaline with chloranil in refluxing 1,2-dichloroethane. This process leads to the formation of the triazoloquinoxaline structure by cyclization and dehydrogenation .
  2. Thermal Cyclization: Another approach includes the thermal cyclization of hydrazinoquinoxaline derivatives with acid chlorides or anhydrides. This method typically requires specific conditions to promote the cyclization reaction effectively .
  3. Oxidative Cyclization: The oxidative cyclization of arylidene derivatives derived from hydrazinoquinoxalines using oxidizing agents like chloranil has also been reported as an efficient synthetic route .

These methods highlight the versatility of synthetic strategies available for producing this compound.

Molecular Structure Analysis

The molecular formula of 7-chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is C10H7ClN4O2\text{C}_{10}\text{H}_{7}\text{ClN}_{4}\text{O}_{2} with a molecular weight of approximately 232.64 g/mol. The structure features a triazole ring fused to a quinoxaline system and includes a chlorine atom at position 7 and a methyl group at position 5.

Structural Data

  • CAS Number: 54748-09-3
  • SMILES Notation: Clc1ncn(c2c(nc(n2)c1=O)=O)C)C
  • InChI: InChI=1S/C10H7ClN4O2/c1-6-9(12)11-8(13)14-10(6)15(16)17/h1-5H3,(H,11,12)(H,14,15)

This structural data indicates the compound's complexity and potential reactivity due to the presence of multiple functional groups.

Chemical Reactions Analysis

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione can participate in various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Hydrazone Formation: The presence of carbonyl groups allows for the formation of hydrazones when reacted with hydrazines or related compounds.
  3. Oxidation Reactions: The compound may also be susceptible to oxidation under certain conditions due to its heterocyclic nature.

These reactions demonstrate the compound's potential for further derivatization and functionalization in synthetic chemistry.

Mechanism of Action
  • Interaction with Biological Targets: The compound likely interacts with specific enzymes or receptors within biological systems.
  • Inhibition Mechanisms: Similar compounds have been shown to inhibit various cellular processes through mechanisms such as enzyme inhibition or receptor blocking.

Further studies are needed to elucidate the precise mechanism by which this compound exerts its effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and DMSO but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The melting point and boiling point data are not explicitly available in standard references but can be determined experimentally.

Applications

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has several scientific applications:

  1. Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent and other therapeutic applications due to its biological activity.
  2. Chemical Research: Utilized as a building block in the synthesis of more complex heterocyclic compounds that may possess novel pharmacological properties.
  3. Biological Studies: Used in studies exploring the mechanisms of action of triazoloquinoxalines in biological systems.

This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.

Introduction to Triazoloquinoxaline Derivatives in Medicinal Chemistry

Structural and Functional Significance of Triazoloquinoxaline Scaffolds

Triazoloquinoxaline derivatives represent a privileged chemotype in medicinal chemistry characterized by a fused tricyclic system that integrates a quinoxaline moiety with a triazole ring. This architecture confers distinctive electronic properties and planar geometry essential for interacting with biological targets. The π-electron-deficient quinoxaline component enables stacking interactions with aromatic amino acid residues, while the triazole ring serves as both a hydrogen-bond acceptor and a site for structural diversification [2] [3]. This scaffold exhibits remarkable structural versatility, permitting substitutions at multiple positions (C2, C3, N4, C7) that modulate electronic distribution, lipophilicity, and binding affinity [3].

The planar configuration of the triazoloquinoxaline core enables deep penetration and stable intercalation within DNA base pairs, facilitating potent interactions with topoisomerase II (Topo II) enzymes and disrupting DNA replication processes in cancer cells [2]. As noted in recent DNA intercalation studies: "The chromophore is placed between nearby DNA base pairs forming strong non-covalent interactions. These interactions lead to DNA distortion and uncoiling, interfering with the function of associated proteins or enzymes" [2]. Additionally, the scaffold's electron-deficient nature facilitates critical interactions with kinase domains, particularly in vascular endothelial growth factor receptor-2 (VEGFR-2) where it forms hydrogen bonds with Cys917 in the hinge region [3].

Table 1: Key Functional Properties of Triazoloquinoxaline Scaffolds

Structural FeatureBiophysical PropertyBiological Significance
Planar tricyclic systemRigid geometryDNA intercalation capability; kinase binding
Triazole ringHydrogen-bond acceptorInteractions with enzyme active sites
Quinoxaline moietyπ-Electron deficiencyStacking with aromatic amino acids
Modifiable positions (C2, C3, N4, C7)Tunable electronic profileOptimization of target affinity and selectivity
Chlorine substituent at C7Enhanced lipophilicityImproved membrane penetration

Historical Development of Triazoloquinoxaline-Based Therapeutics

The therapeutic exploration of triazoloquinoxaline derivatives originated from observations of the antitumor properties of natural quinoxaline antibiotics like echinomycin, which progressed to clinical trials for various cancers [2]. Early synthetic efforts focused on structural simplification while retaining intercalation capabilities. A significant breakthrough emerged with the discovery of imidazoquinoline derivatives like imiquimod (effective against skin and breast cancers) and EAPB0203 (45-110 times more active against melanoma than existing therapies) [2]. These compounds demonstrated that strategic ring fusion could enhance anticancer potency while maintaining the essential DNA-binding pharmacophore.

The rational design evolution accelerated with the integration of computational approaches, enabling precise structural modifications to optimize target engagement. Researchers systematically explored substitutions at the C4 position to create minor groove binders, significantly enhancing DNA affinity [2]. Hybridization strategies led to compounds like triazoloquinoxaline-chalcone conjugates (6a-h series) and pyrazole-fused derivatives (7a-g series), with several exhibiting superior anticancer activity to doxorubicin against MCF-7, HepG2, and HCT-116 cell lines [2]. Molecular docking studies (-ΔG values of 87.77–94.91 kcal/mol) confirmed these derivatives as potent DNA intercalators and Topo II inhibitors [2].

Concurrently, medicinal chemists exploited the scaffold's suitability for kinase inhibition, particularly targeting VEGFR-2—a key regulator of tumor angiogenesis. Structural analyses revealed that triazoloquinoxaline could effectively replace N-methyl picolinamide in established inhibitors like sorafenib, occupying the ATP-binding pocket while forming crucial hydrogen bonds with Cys917 [3]. This innovation produced derivatives with IC₅₀ values as low as 5.4 µM against HepG2 cells [3], validating the scaffold's versatility beyond DNA intercalation.

Table 2: Evolution of Key Triazoloquinoxaline Derivatives

Development PhaseRepresentative CompoundsStructural InnovationsTherapeutic Advancements
Natural product leadsEchinomycinQuinoxaline peptide conjugateDNA intercalation; reached clinical trials
First-generation syntheticsImiquimodImidazoquinoline systemApproved for skin/breast cancers
Second-generation syntheticsEAPB0203Optimized heterocyclic fusion45-110x potency vs. melanoma
Hybrid derivatives7b, 7c, 7e (pyrazole series)Pyrazole ring fusionSuperior to doxorubicin in MCF-7 assays
Kinase-targeted derivativesCompound 19aQuinoxaline-triazole-VEGFR binderIC₅₀ = 5.4 µM against HepG2

Role of 7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione in Targeted Drug Design

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione exemplifies modern rational drug design leveraging the triazoloquinoxaline scaffold. The compound incorporates strategic substitutions that synergistically enhance target interactions: The 7-chloro substituent significantly increases lipophilicity, promoting cellular uptake and DNA binding affinity. This modification mirrors findings from triazoloquinoxaline derivatives where chloro groups improved intercalation potency (IC₅₀ = 29.06 µM for compound 7e) [2]. Simultaneously, the 5-methyl group provides optimal steric bulk without compromising planarity, enabling deeper penetration into the DNA minor groove while maintaining the chromophore's intercalation capability [2].

The dione functionality at positions 1 and 4 introduces hydrogen-bonding capacity critical for dual targeting approaches. This feature enables interactions with both DNA (via minor groove contacts) and kinase domains (through binding to the hydrogen bond-rich region of VEGFR-2) [3]. Molecular modeling indicates the dione moiety can form multiple H-bonds with amino acid residues such as Glu883 and Asp1044 in VEGFR-2—interactions essential for antiangiogenic activity [3]. Additionally, the compound's electron distribution facilitates intercalation-induced DNA distortion, as observed with structurally similar derivatives that lengthen DNA and decrease helical twists by inserting between base pairs [2].

In synthetic routes, this compound is typically accessed through multi-step optimization beginning with benzene-1,2-diamine derivatives. Key stages include: (1) Formation of the quinoxalinedione core under acidic conditions; (2) Selective chlorination at C7 using Vilsmeier reagents; (3) Triazole annulation via cyclocondensation; and (4) Methyl group introduction at C5 via nucleophilic substitution [3] [4]. Recent docking studies of analogous structures suggest this derivative's binding energy (ΔG) would range between -90 to -95 kcal/mol against Topo II-DNA complexes, positioning it as a high-affinity intercalator [2]. Its structural features align with established pharmacophore requirements for dual DNA/Topo II targeting: planar chromophore (triazoloquinoxaline), cationic center (triazole nitrogen), and minor groove-binding moiety (methyl group at C5) [2].

Table 3: Key Structural Elements of 7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

Structural ElementPositionChemical FunctionBiological Role
Chlorine atomC7Increases lipophilicityEnhances membrane penetration and DNA binding
Methyl groupC5Moderate steric bulkMinor groove binding; maintains planarity
Dione functionalityN1/C2/O & N4/C4a/OHydrogen bond donor/acceptorDual DNA/protein interactions
Triazole ringFused at C2-N3π-Deficient heterocycleBase stacking; kinase hinge binding
Quinoxaline moietyFused corePlanar polyaromatic systemDNA intercalation

Properties

CAS Number

80708-35-6

Product Name

7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione

IUPAC Name

7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione

Molecular Formula

C10H7ClN4O2

Molecular Weight

250.64 g/mol

InChI

InChI=1S/C10H7ClN4O2/c1-14-7-4-5(11)2-3-6(7)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17)

InChI Key

JMXFKANKZSHUIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)N3C(=NNC3=O)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.